An In-depth Technical Guide to 4-(1-Phenylethyl)pyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(1-Phenylethyl)pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 4-(1-Phenylethyl)pyridine. It is intended for researchers, chemists, and professionals in the field of drug development who are interested in the nuanced characteristics of 4-substituted pyridines.
Introduction and Molecular Overview
4-(1-Phenylethyl)pyridine belongs to the class of 4-substituted pyridines, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] The molecule features a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, substituted at the C4 position with a 1-phenylethyl group. This substitution introduces a chiral center, a desirable feature in many drug candidates for enhancing target specificity and potency.
The presence of the basic nitrogen atom in the pyridine ring, coupled with the lipophilic phenylethyl substituent, imparts a unique combination of properties to the molecule, influencing its solubility, reactivity, and biological activity. Understanding these characteristics is crucial for its potential application in various research and development endeavors.
Physicochemical Properties
The physicochemical properties of 4-(1-Phenylethyl)pyridine are critical for predicting its behavior in various chemical and biological systems. The following table summarizes key estimated and known properties, with data for 4-(2-Phenylethyl)pyridine and 4-benzylpyridine provided for comparison.
| Property | Estimated Value for 4-(1-Phenylethyl)pyridine | 4-(2-Phenylethyl)pyridine | 4-benzylpyridine |
| Molecular Formula | C₁₃H₁₃N | C₁₃H₁₃N | C₁₂H₁₁N |
| Molecular Weight | 183.25 g/mol | 183.25 g/mol | 169.22 g/mol |
| CAS Number | Not readily available | 2116-64-5[3] | 2116-65-6[4] |
| Appearance | Likely a liquid or low-melting solid | - | - |
| Boiling Point | Estimated: ~280-300 °C at 760 mmHg | - | ~277 °C at 760 mmHg[4] |
| Melting Point | Not readily available | - | ~33-35 °C |
| Density | Estimated: ~1.0-1.1 g/cm³ | - | 1.061-1.065 g/cm³ at 20 °C[4] |
| Refractive Index | Estimated: ~1.57-1.59 | - | 1.580-1.583 at 20 °C[4] |
| pKa (of conjugate acid) | Estimated: ~5.5 - 6.0 | - | - |
| LogP | Estimated: ~2.5 - 3.0 | 2.867 (Calculated)[5] | 2.60 (Estimated)[4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | Log10 of Water solubility in mol/l: -3.65 (Calculated)[5] | - |
Causality Behind Property Estimations:
-
Boiling Point: The introduction of a methyl group on the benzylic carbon in 4-(1-Phenylethyl)pyridine compared to 4-benzylpyridine is expected to slightly increase the boiling point due to increased molecular weight and van der Waals forces.
-
pKa: The electron-donating nature of the alkyl substituent at the C4 position increases the electron density on the nitrogen atom, making it more basic than pyridine (pKa of conjugate acid ~5.2).[6] The 1-phenylethyl group is expected to have a similar electronic effect to other alkyl groups.
-
LogP: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The presence of the phenyl and ethyl groups contributes to a higher LogP value, indicating a preference for nonpolar environments.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of 4-(1-Phenylethyl)pyridine can be approached through several established methods for the preparation of 4-substituted pyridines. A common strategy involves the reaction of a pyridine derivative with a suitable electrophile or a cross-coupling reaction.
Conceptual Synthetic Workflow:
Caption: Conceptual synthetic pathways to 4-(1-Phenylethyl)pyridine.
Detailed Protocol: Synthesis via Grignard Cross-Coupling
This protocol describes a general procedure for a Kumada cross-coupling reaction, a reliable method for forming carbon-carbon bonds.
Materials:
-
4-Bromopyridine
-
Magnesium turnings
-
1-Bromo-1-phenylethane
-
Anhydrous tetrahydrofuran (THF)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous work-up reagents (e.g., saturated aqueous NH₄Cl, brine, anhydrous MgSO₄)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Slowly add a solution of 1-bromo-1-phenylethane in anhydrous THF to initiate the Grignard reaction. Maintain a gentle reflux until all the magnesium has reacted.
-
Cross-Coupling Reaction: In a separate flame-dried flask, dissolve 4-bromopyridine and the palladium catalyst in anhydrous THF. Cool the solution to 0 °C.
-
Slowly add the prepared Grignard reagent to the solution of 4-bromopyridine and catalyst.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(1-Phenylethyl)pyridine.
Causality in Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.
-
Inert Atmosphere: The use of an inert atmosphere prevents the oxidation of the palladium catalyst and the Grignard reagent.
-
Palladium Catalyst: The palladium catalyst is essential for facilitating the transmetalation and reductive elimination steps of the cross-coupling cycle.
Reactivity
The reactivity of 4-(1-Phenylethyl)pyridine is governed by the interplay of the pyridine ring and the phenylethyl substituent.
Reactivity of the Pyridine Ring:
Caption: Reactivity profile of the 4-(1-Phenylethyl)pyridine core.
-
Basicity: The lone pair of electrons on the nitrogen atom makes the pyridine ring basic. It readily reacts with acids to form pyridinium salts. The pKa of the conjugate acid is estimated to be around 5.5-6.0, making it a stronger base than pyridine itself due to the electron-donating effect of the alkyl substituent.[6]
-
N-Alkylation and N-Oxidation: The nitrogen atom can be alkylated with alkyl halides or oxidized with peroxy acids to form the corresponding N-oxide.
-
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards EAS due to the electron-withdrawing nature of the nitrogen atom. Substitution, if it occurs, is directed to the C3 and C5 positions.
-
Nucleophilic Aromatic Substitution (NAS): The pyridine ring is activated towards NAS, particularly at the C2 and C6 positions.
Reactivity of the 1-Phenylethyl Substituent:
The benzylic proton of the 1-phenylethyl group is susceptible to deprotonation by strong bases, which can be a handle for further functionalization.
Applications in Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] 4-Substituted pyridines are of particular interest as they allow for the introduction of diverse functional groups to modulate pharmacological properties.
Potential Therapeutic Areas:
-
Enzyme Inhibition: The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with active sites of enzymes. The phenylethyl group can engage in hydrophobic or π-stacking interactions.
-
Receptor Antagonism/Agonism: The overall shape and electronic properties of 4-(1-Phenylethyl)pyridine make it a potential candidate for binding to various receptors in the central nervous system (CNS) and other tissues.
-
Antimicrobial and Antiviral Agents: Pyridine derivatives have shown a broad spectrum of antimicrobial and antiviral activities.[7][8]
Illustrative Signaling Pathway Interaction:
Caption: Hypothetical interaction with a G-protein coupled receptor signaling pathway.
Safety and Handling
While specific toxicity data for 4-(1-Phenylethyl)pyridine is unavailable, general safety precautions for handling pyridine derivatives should be followed. Pyridine and its alkylated derivatives are generally considered harmful if swallowed, inhaled, or in contact with skin.[9] They can cause skin and eye irritation.
Recommended Handling Procedures:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-(1-Phenylethyl)pyridine is a chiral, 4-substituted pyridine derivative with potential applications in medicinal chemistry and other areas of chemical research. While specific experimental data for this compound is limited, its properties can be reasonably estimated from its structural analogs. The synthetic routes and reactivity patterns discussed in this guide provide a solid foundation for its preparation and further functionalization. As with all chemicals, proper safety precautions are paramount when handling this compound. Further research into the specific biological activities of 4-(1-Phenylethyl)pyridine is warranted to fully explore its potential.
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